molecular formula C15H20ClNO6 B1513228 (5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 824430-78-6

(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No. B1513228
CAS RN: 824430-78-6
M. Wt: 345.77 g/mol
InChI Key: AYEYPPGCJSRUAN-YIDNRZKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid is a useful research compound. Its molecular formula is C15H20ClNO6 and its molecular weight is 345.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Dopamine D1 Receptors

Research using [11C]NNC112, a PET ligand for D1 receptors, has been conducted to image cortical dopamine D1 receptors. [11C]NNC112 shows promise for imaging D1 receptors without significant contamination from 5-HT2A receptors, especially after using ketanserin to block 5-HT2A receptors, confirming the presence of a significant 5-HT2A receptor contribution to the cortical [11C]NNC112 signal. This methodology is useful in studying the D1 receptor in the cortex and interpreting findings related to cortical D1 receptor imaging in humans (Catafau et al., 2010).

V2 Arginine Vasopressin Antagonist OPC-31260 in SIADH

The non-peptide V2 arginine vasopressin (AVP) antagonist, OPC-31260, was studied for its effectiveness in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The results indicated that OPC-31260 effectively produced water diuresis and improved hyponatremia in patients with SIADH, showing its potential as a therapeutic agent for this condition (Saito et al., 1997).

Dopamine D1 Receptor Radioligand 11C-NNC 112

A study on the radiation-absorbed doses of the dopamine D1 receptor radioligand [11C]NNC 112 in humans, based on dynamic whole-body PET, showed that [11C]NNC 112 has a favorable radiation dose profile in humans. This indicates its potential for multiple PET examinations per year on the same subject, which could be significant for longitudinal studies involving the dopamine D1 receptor (Cropley et al., 2006).

properties

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.C4H6O6/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;5-1(3(7)8)2(6)4(9)10/h2-3,6,8,13H,4-5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEYPPGCJSRUAN-YIDNRZKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856700
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (2R,3R)-2,3-dihydroxysuccinate

CAS RN

824430-78-6
Record name 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824430-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 2
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 3
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 4
Reactant of Route 4
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 5
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 6
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid

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